

Synthesis and Isotopic Labeling of 1-Bromononane-d4-1: A Technical Guide

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Compound of Interest

Compound Name: 1-Bromononane-d4-1

Cat. No.: B1142647

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Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for **1-bromononane-d4-1**, specifically 1-bromo-1,1,2,2-tetradeuterononane (CAS No: 284474-44-8). [1][2] This isotopically labeled long-chain alkyl halide is a valuable tool in various research applications, including mechanistic studies, metabolic profiling, and as an internal standard in mass spectrometry-based quantitative analysis. This document details the experimental protocols for a three-step synthesis, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow to facilitate understanding and replication.

Introduction

Isotopic labeling is a technique used to track the passage of an isotope through a reaction or metabolic pathway.[3] Deuterium (^2H or D), a stable isotope of hydrogen, is commonly used for this purpose. The replacement of hydrogen with deuterium can lead to a kinetic isotope effect, which is useful for studying reaction mechanisms.[4] In pharmaceutical development, deuterated compounds are of increasing interest as they can exhibit altered metabolic profiles, potentially leading to improved pharmacokinetic properties.[4]

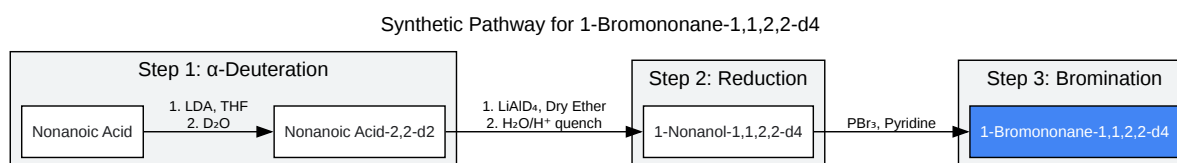
1-Bromononane is a nine-carbon alkyl halide that serves as a versatile reagent in organic synthesis.[5][6] The deuterated analog, **1-bromononane-d4-1**, provides a tool for researchers to trace the fate of the nonyl group in various chemical and biological systems. This guide outlines a robust synthetic route starting from nonanoic acid.

Synthetic Pathway Overview

The synthesis of 1-bromononane-1,1,2,2-d₄ is proposed to proceed via a three-step sequence:

- α -Deuteration of Nonanoic Acid: Formation of nonanoic acid-2,2-d₂ through base-catalyzed hydrogen-deuterium exchange at the α -position to the carboxyl group.
- Reduction of Deuterated Carboxylic Acid: Reduction of nonanoic acid-2,2-d₂ to 1-nonanol-1,1,2,2-d₄ using a deuterated reducing agent, lithium aluminum deuteride (LiAlD₄).
- Bromination of Deuterated Alcohol: Conversion of 1-nonanol-1,1,2,2-d₄ to the final product, 1-bromononane-1,1,2,2-d₄, using phosphorus tribromide (PBr₃).

This pathway is designed to introduce deuterium at specific positions with high isotopic enrichment.



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Caption: Proposed synthetic pathway for 1-Bromononane-1,1,2,2-d₄.

Experimental Protocols

Step 1: Synthesis of Nonanoic Acid-2,2-d₂

Principle: This step involves the deprotonation of the α -carbon of nonanoic acid to form an enolate, which is then quenched with a deuterium source (D₂O). The process is repeated to achieve di-deuteration. Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial.

Materials:

- Nonanoic acid
- Diisopropylamine
- n-Butyllithium (n-BuLi) in hexanes
- Deuterium oxide (D₂O, 99.8 atom % D)
- Anhydrous tetrahydrofuran (THF)
- Hydrochloric acid (1 M)
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- A solution of LDA is prepared in situ by adding n-BuLi (2.2 equivalents) to a solution of diisopropylamine (2.2 equivalents) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen).
- Nonanoic acid (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 2 hours at this temperature.
- Deuterium oxide (5.0 equivalents) is added to the reaction mixture, which is then allowed to warm to room temperature and stirred overnight.
- The reaction is quenched by the addition of 1 M HCl until the pH is acidic.
- The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield crude nonanoic acid-2,2-d₂.
- Purification is achieved by vacuum distillation.

Step 2: Synthesis of 1-Nonanol-1,1,2,2-d₄

Principle: Carboxylic acids are reduced to primary alcohols using strong reducing agents. Lithium aluminum hydride (LiAlH_4) is a common reagent for this transformation.^{[7][8][9]} To introduce deuterium at the C1 position, the deuterated analog, lithium aluminum deuteride (LiAlD_4), is used.

Materials:

- Nonanoic acid-2,2-d₂
- Lithium aluminum deuteride (LiAlD_4)
- Anhydrous diethyl ether
- Dilute sulfuric acid or Rochelle's salt solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- A suspension of LiAlD_4 (1.5 equivalents) in anhydrous diethyl ether is prepared in a flame-dried flask under an inert atmosphere.
- A solution of nonanoic acid-2,2-d₂ (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the LiAlD_4 suspension at 0 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.
- The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water, while cooling in an ice bath.
- The resulting solids are filtered off, and the filter cake is washed with diethyl ether.
- The combined organic filtrate is dried over anhydrous Na_2SO_4 , filtered, and the solvent is removed by rotary evaporation to yield 1-nonanol-1,1,2,2-d₄.
- The crude product can be purified by fractional distillation under reduced pressure.

Step 3: Synthesis of 1-Bromononane-1,1,2,2-d4

Principle: Primary alcohols are efficiently converted to alkyl bromides using phosphorus tribromide (PBr_3).^{[10][11][12]} The reaction proceeds via an $\text{S}_\text{N}2$ mechanism, which is ideal for primary alcohols and avoids carbocation rearrangements.^{[1][13][14]}

Materials:

- 1-Nonanol-1,1,2,2-d4
- Phosphorus tribromide (PBr_3)
- Anhydrous pyridine (optional, as a weak base)
- Anhydrous diethyl ether
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous calcium chloride (CaCl_2)

Procedure:

- 1-Nonanol-1,1,2,2-d4 (1.0 equivalent) is dissolved in anhydrous diethyl ether in a flask cooled to 0 °C under an inert atmosphere. A small amount of anhydrous pyridine (0.1 equivalents) can be added.
- PBr_3 (0.4 equivalents) is added dropwise to the cooled solution with stirring.
- After addition, the mixture is allowed to warm to room temperature and then stirred for 12-18 hours.
- The reaction mixture is slowly poured onto crushed ice and then transferred to a separatory funnel.
- The organic layer is separated, washed sequentially with cold water, saturated sodium bicarbonate solution, and brine.

- The organic layer is dried over anhydrous CaCl_2 , filtered, and concentrated in vacuo to give the crude 1-bromononane-1,1,2,2-d₄.
- Purification is achieved by vacuum distillation.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of 1-bromononane-1,1,2,2-d₄ and its non-deuterated analog.

Table 1: Physicochemical Properties

Property	1-Bromononane (Non-deuterated)	1-Bromononane-1,1,2,2-d ₄
Molecular Formula	$\text{C}_9\text{H}_{19}\text{Br}$	$\text{C}_9\text{H}_{15}\text{D}_4\text{Br}$
Molecular Weight	207.15 g/mol [6]	211.18 g/mol [1]
Boiling Point	~201 °C (lit.)	~201 °C (expected)
Density	~1.084 g/mL at 25 °C	~1.11 g/mL at 25 °C
CAS Number	693-58-3[6]	284474-44-8[1][2]

Table 2: Typical Reaction Parameters and Yields

Reaction Step	Starting Material	Key Reagents	Typical Yield
1. α -Deuteration	Nonanoic Acid	LDA, D ₂ O	85-95%
2. Reduction	Nonanoic Acid-2,2-d ₂	LiAlD_4	80-90%
3. Bromination	1-Nonanol-1,1,2,2-d ₄	PBr_3	70-85%

Yields are estimates based on standard literature procedures for analogous non-deuterated reactions.

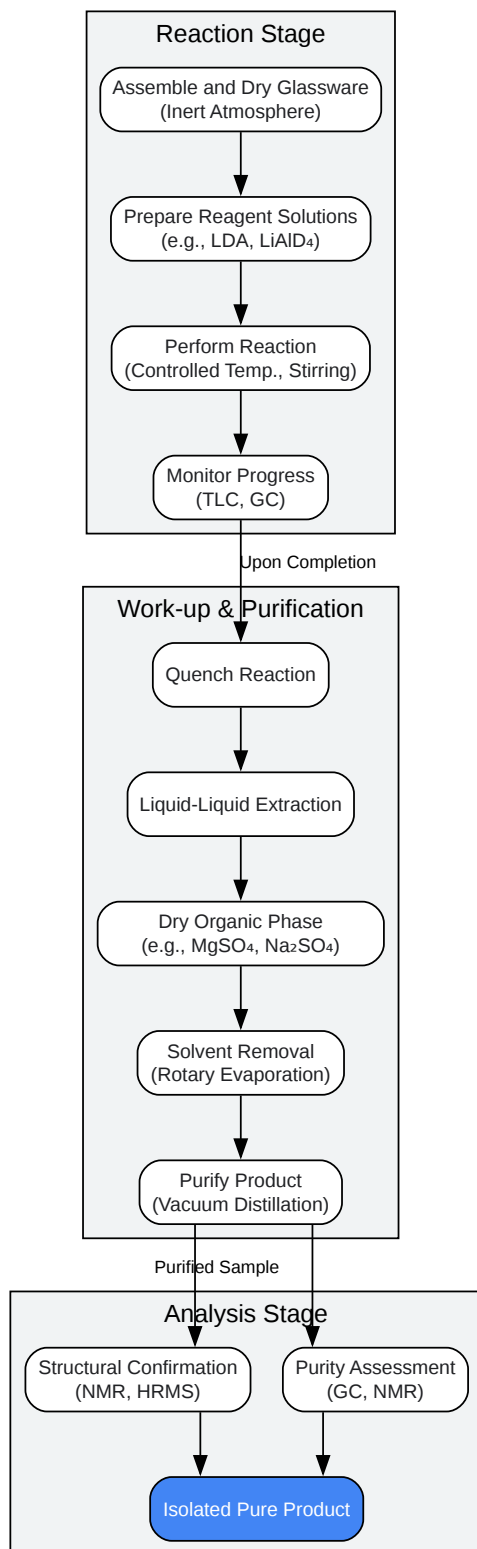
Characterization and Quality Control

The identity, purity, and isotopic enrichment of the final product and intermediates should be confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Will confirm the absence of signals for the protons at the C1 and C2 positions. The integration of the remaining proton signals should correspond to the C3-C9 protons. The use of deuterated solvents for NMR analysis is standard practice to avoid large solvent signals.[\[4\]](#)[\[6\]](#)[\[15\]](#)
 - ^2H NMR: Will show signals corresponding to the deuterium atoms at the C1 and C2 positions, confirming successful labeling.[\[16\]](#)
 - ^{13}C NMR: Will show characteristic shifts for the nonyl chain. The signals for C1 and C2 will be triplets due to C-D coupling.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight of the deuterated compound and assessing its isotopic purity.[\[17\]](#)[\[18\]](#)[\[19\]](#) The mass spectrum will show a molecular ion peak (M^+) at m/z corresponding to the d_4 -labeled compound, which is 4 mass units higher than the non-deuterated analog. The relative abundances of $M+0$, $M+1$, $M+2$, $M+3$, and $M+4$ peaks can be used to calculate the isotopic enrichment.[\[20\]](#)[\[21\]](#)
- Gas Chromatography (GC): Can be used to determine the chemical purity of the final product.

Experimental Workflow Visualization

General Experimental Workflow



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Caption: A generalized workflow for each synthetic step.

Safety Considerations

- n-Butyllithium is pyrophoric and reacts violently with water. Handle under an inert atmosphere.
- Lithium aluminum deuteride (LiAlD_4) reacts violently with water and protic solvents. All glassware must be thoroughly dried, and reactions must be conducted under an inert atmosphere. The quenching procedure must be performed slowly and with extreme caution.
- Phosphorus tribromide (PBr_3) is corrosive and reacts with water to produce HBr gas. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
- Diethyl ether and THF are highly flammable and can form explosive peroxides. Use in a well-ventilated area away from ignition sources and use freshly distilled or peroxide-free solvents.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, lab coat, and gloves.

Conclusion

This technical guide outlines a feasible and robust multi-step synthesis for 1-bromononane-1,1,2,2-d₄. The described protocols utilize standard organic chemistry transformations and provide a framework for the preparation of this valuable isotopically labeled compound. Careful execution of the experimental procedures and rigorous analytical characterization are essential to ensure the desired product is obtained with high chemical and isotopic purity.

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